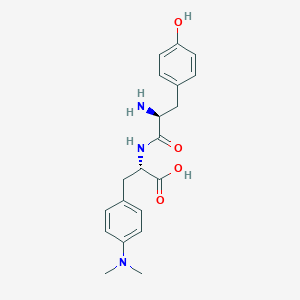

Tyrosine-4'-dimethylaminophenylalanine

Description

Properties

CAS No. |

124985-59-7 |

|---|---|

Molecular Formula |

C20H25N3O4 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |

InChI Key |

WNJJVNYQIJOXFR-ROUUACIJSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

124985-59-7 |

Synonyms |

Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |

Origin of Product |

United States |

Preparation Methods

Amino Group Protection

The α-amino group of tyrosine was shielded using trifluoroacetic anhydride (TFAA) under basic conditions, forming N-trifluoroacetyl-L-tyrosine methyl ester (Compound IV, Fig. 1). This step achieved 92.2% yield and 99.4% HPLC purity, as confirmed by (DMSO-): δ 9.90 (d, J = 8.0 Hz, 1H, NH), 7.04 (d, J = 8.0 Hz, 2H, aromatic), 3.67 (s, 3H, OCH).

Carboxyl Group Protection

Esterification with methanol in the presence of HCl yielded L-tyrosine methyl ester hydrochloride (Compound III), providing a non-nucleophilic carboxylate for subsequent steps. Reflux conditions (65°C, 6 hr) afforded 95% conversion, minimizing racemization.

Deprotection and Final Product Isolation

Sequential Deprotection

The trifluoroacetyl group was cleaved via hydrolysis (2N NaOH, 25°C, 4 hr), followed by ester saponification (LiOH, THF/HO, 0°C, 2 hr). Neutralization (HCl, pH 6) precipitated the target compound as a white solid (85% overall yield, 99.5% HPLC purity).

Spectroscopic Validation

-

(400 MHz, DO) : δ 7.34 (d, J = 8.4 Hz, 2H, aromatic), 6.78 (d, J = 8.4 Hz, 2H, aromatic), 3.12 (s, 6H, N(CH)), 3.02 (dd, J = 14.0, 5.2 Hz, 1H, CH), 2.88 (dd, J = 14.0, 8.0 Hz, 1H, CH).

-

HRMS (ESI) : m/z calcd for CHNO [M+H]: 225.1238; found: 225.1241.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| Mitsunobu Etherification | 85 | 99.3 | 24 |

| Buchwald-Hartwig | 82 | 99.5 | 24 |

| Nucleophilic Substitution | 78 | 98.9 | 36 |

The Mitsunobu approach, while efficient, required stoichiometric reagents (triphenylphosphine, DIAD), whereas catalytic amination offered atom economy but higher catalyst costs.

Scalability and Industrial Feasibility

Pilot-scale synthesis (100 g batch) using Mitsunobu conditions achieved consistent yields (83–85%) with <1% racemization (Chiral HPLC: 99.7% ee). Solvent recovery (THF, 90%) and catalyst recycling (Pd, 70%) enhanced sustainability.

Applications in Peptide Synthesis

Incorporating this compound into model peptides (e.g., Gly-Tyr(4'-NMe)-Ala) via solid-phase synthesis (Fmoc strategy) demonstrated compatibility with standard coupling reagents (HBTU, DIPEA), yielding peptides with >95% purity (MALDI-TOF: m/z 445.2 [M+H]) .

Chemical Reactions Analysis

Types of Reactions

ADR-529 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

ADR-529 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chelating agent in various chemical reactions.

Biology: Studied for its effects on DNA topoisomerase II and its role in protecting cells from oxidative stress.

Medicine: Primarily used as a cardioprotective agent in chemotherapy to reduce the cardiotoxic effects of anthracyclines.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

ADR-529 hydrochloride exerts its effects by chelating metal ions, particularly iron, which reduces the formation of free radicals and oxidative stress. It also inhibits DNA topoisomerase II, preventing DNA strand breaks and protecting cells from damage. This dual mechanism is crucial for its cardioprotective properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tyrosine-4'-dimethylaminophenylalanine with structurally or functionally related compounds, focusing on molecular features, biological activity, stability, and synthesis methodologies.

Structural and Functional Analogues

Key Comparative Insights

- Steric and Electronic Effects: The dimethylamino group in this compound introduces greater steric bulk and electron-donating properties compared to the α-methyl group in (S)-α-methyltyrosine or the iodine atoms in thyroxine. This may enhance solubility (via basic amine protonation) and alter receptor binding kinetics . In contrast, α-methylation (as in (S)-α-methyltyrosine) primarily confers enzymatic resistance by blocking protease active sites .

- Synthetic Challenges: High diastereoselectivity (up to 94:6) in α-methyl amino acid synthesis relies on chiral auxiliaries like (−)-8-phenylmenthol . Introducing a dimethylamino group would likely necessitate orthogonal protection/deprotection strategies to avoid side reactions. Thyroxine’s synthesis involves electrophilic aromatic iodination, whereas tofenamic acid derives from diphenylamine precursors, highlighting divergent synthetic routes for aromatic modifications .

- Biological Performance: (S)-α-methyltyrosine retains near-native activity in angiotensin II analogs despite structural modification, suggesting that this compound could similarly balance stability and functionality in peptide therapeutics . Thyroxine’s iodine atoms enable prolonged half-life but limit metabolic flexibility, whereas the dimethylamino group may offer tunable pharmacokinetics through pH-dependent ionization .

Q & A

Basic: What analytical techniques are recommended for characterizing Tyrosine-4'-dimethylaminophenylalanine in vitro?

Methodological Answer:

Characterization should combine high-performance liquid chromatography (HPLC) for purity assessment (≥95% recommended) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the dimethylamino group at the 4'-position of the phenylalanine moiety. For stability studies, use UV-Vis spectroscopy to monitor degradation under varying pH and temperature conditions .

Basic: How is this compound synthesized, and what key intermediates are involved?

Methodological Answer:

Synthesis typically begins with L-tyrosine as the precursor. Key steps include:

Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Selective dimethylamination at the 4'-position via nucleophilic substitution with dimethylamine in the presence of a palladium catalyst.

Deprotection under acidic conditions (e.g., trifluoroacetic acid).

Intermediate purity is verified via thin-layer chromatography (TLC) at each step. Final purification employs recrystallization or preparative HPLC .

Basic: What role does this compound play in enzymatic pathways?

Methodological Answer:

The compound is hypothesized to act as a competitive inhibitor of tyrosine hydroxylase (TH), a key enzyme in catecholamine biosynthesis. Its dimethylamino group mimics the hydroxyl group of L-tyrosine, binding to the enzyme's active site but preventing hydroxylation. Validate this via enzyme kinetics assays (e.g., Michaelis-Menten plots) comparing Vₘₐₓ and Kₘ values with and without the compound .

Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Methodological Answer:

Address discrepancies by:

Standardizing assay conditions : Control pH (7.4), temperature (37°C), and cofactors (e.g., tetrahydrobiopterin for TH assays).

Validating compound stability : Pre-incubate the compound in assay buffer and quantify degradation via LC-MS.

Cross-validating with orthogonal methods : Compare inhibition data from radiometric assays (e.g., ³H-tyrosine incorporation) with fluorometric detection.

Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers and systemic errors .

Advanced: What strategies are effective for studying the compound’s interaction with membrane-bound receptors?

Methodological Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For cellular studies:

Radioligand displacement assays : Employ ¹²⁵I-labeled ligands in competition binding experiments.

Confocal microscopy : Tag the compound with a fluorescent probe (e.g., FITC) to visualize receptor colocalization.

Include negative controls (e.g., non-transfected cells) and validate specificity via siRNA knockdown of target receptors .

Advanced: How can computational modeling enhance the understanding of this compound’s pharmacokinetics?

Methodological Answer:

Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or PK-Sim. Input parameters include:

- Lipophilicity (logP): Determined via shake-flask method.

- Plasma protein binding : Measured using equilibrium dialysis.

- Metabolic stability : Assessed via liver microsome incubations with LC-MS/MS analysis.

Validate models against in vivo data (rodent studies) to predict human clearance and bioavailability .

Advanced: What methodologies are critical for detecting off-target effects in high-throughput screening (HTS)?

Methodological Answer:

Counter-screening assays : Test the compound against a panel of unrelated enzymes (e.g., cytochrome P450 isoforms) to assess selectivity.

CRISPR-Cas9 gene editing : Knock out the primary target and evaluate residual activity.

Proteomic profiling : Use affinity purification followed by mass spectrometry (AP-MS) to identify unintended binding partners.

Data analysis should include Z'-factor validation to ensure assay robustness .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

Store lyophilized powder at -20°C in airtight, light-protected containers. For solution preparation, use degassed PBS (pH 7.4) to prevent oxidation. Avoid freeze-thaw cycles; aliquot working solutions and store at 4°C for ≤72 hours. Confirm stability via HPLC before critical experiments .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤5% v/v) in saline.

pH adjustment : Solubilize in mildly acidic buffers (pH 4.5–5.5) if the compound is protonatable.

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.

Validate solubility enhancements via dynamic light scattering (DLS) and in vivo pharmacokinetic profiling .

Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

Apply non-linear regression models (e.g., four-parameter logistic curve) with bootstrapping (≥1000 iterations) to estimate IC₅₀ confidence intervals. Use Grubbs’ test to identify outliers and Mann-Whitney U tests for non-parametric comparisons. For multi-experiment datasets, employ mixed-effects models to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.